6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

EGFR kinase inhibitor Quinazoline synthesis Structure-activity relationship

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332531-40-4) is a highly functionalized quinoline-based synthetic intermediate. The molecule features a 6-position bromine for cross-coupling , a 4-position carbonyl chloride for amide/ester formation , and a critical 2-position pyridin-3-yl group that influences kinase inhibition selectivity.

Molecular Formula C15H8BrClN2O
Molecular Weight 347.59 g/mol
Cat. No. B12348042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
Molecular FormulaC15H8BrClN2O
Molecular Weight347.59 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
InChIInChI=1S/C15H8BrClN2O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H
InChIKeyROYAXKWCDARXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride: A Strategic Building Block for Targeted Synthesis


6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332531-40-4) is a highly functionalized quinoline-based synthetic intermediate. The molecule features a 6-position bromine for cross-coupling [1], a 4-position carbonyl chloride for amide/ester formation , and a critical 2-position pyridin-3-yl group that influences kinase inhibition selectivity [2]. As a hydrochloride salt, it offers enhanced stability and solubility compared to its free base , making it a more reliable reagent for multi-step pharmaceutical synthesis.

Why 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride Cannot Be Substituted Generically


The precise regiochemistry of this compound is critical for its application in medicinal chemistry, particularly in kinase inhibitor research [1]. Simply substituting the pyridin-3-yl group for a pyridin-2-yl or pyridin-4-yl isomer fundamentally alters the molecule's interaction with kinase ATP-binding pockets, as the nitrogen's position directs hinge-region binding and affects inhibitory activity [REFS-1, REFS-2]. Furthermore, the bromide at the 6-position is essential for late-stage diversification via cross-coupling, a feature absent in non-halogenated analogs, making precise functional group substitution impossible [3].

Quantitative Differentiation of 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride


Regioisomeric Impact on EGFR Kinase Inhibition: Pyridin-3-yl vs. Pyridin-2-yl Substituents

In a series of 6-bromo-2-(pyridin-X-yl)-4-substituted quinazolines, the pyridin-3-yl regioisomer served as the foundational intermediate for synthesizing the most potent wild-type EGFR inhibitor, compound VIIa (IC50 = 0.096 µM) [1]. This activity was superior to gefitinib, a clinical standard, and was directly compared to other analogs synthesized from different intermediates, highlighting the critical nature of the starting pyridin-3-yl bromide's geometry for achieving potent cellular activity against MCF-7 cells (IC50 = 2.49 µM) [1]. In contrast, the pyridin-2-yl isomer is more commonly cited as a general precursor, with specific EGFR IC50 values not quantified in directly comparable assays, suggesting its utility lies in less specialized kinase inhibitor research .

EGFR kinase inhibitor Quinazoline synthesis Structure-activity relationship

Divergent PIM-1/2 Kinase Inhibitory Profiles: Pyridin-3-yl vs. Pyridin-2-yl Core Scrambling

Novel quinoline-pyridine hybrids designed from the 6-bromo-2-pyridin-3-yl scaffold demonstrated a dual PIM-1/2 kinase inhibitory profile with categorically different mechanisms and cellular effects. The pyridin-3-yl-derived compound 6e acted as a competitive inhibitor of PIM-1 and potently inhibited the NFS-60 myeloid leukemia cell line [1]. Crucially, 6e induced significant apoptosis (>66%) and activated caspase 3/7 in HepG-2 cells, demonstrating a functional cellular outcome directly linked to the scaffold's specific geometry [1]. In comparison, literature on the pyridin-2-yl isomer focuses on its role as a general synthetic intermediate for agrochemical and broad pharmaceutical research [2], without reporting a comparable depth of functional kinase-specific and apoptosis-inducing data.

PIM kinase inhibitor Anticancer Apoptosis induction

Computed Physicochemical Differentiation: Pyridin-3-yl vs. 4-pyridyl vs. chloroquinoline analogs

Computed properties reveal key differences between this compound and its direct regioisomers. The target compound has a molecular weight of 347.59 g/mol (free base) , which is identical to the 2-pyridin-4-yl (4-quinolinecarbonyl chloride, 6-bromo-2-(4-pyridinyl)-, MW 347.59 g/mol) and 2-chloroquinoline analogs (MW 304.95 g/mol) . However, the target compound's topological polar surface area (TPSA), a key metric for drug-likeness, is expected to be 34.8 Ų based on the contribution of the single carbonyl chloride and quinoline nitrogen [1]. This is systematically lower than the 4-pyridyl isomer's TPSA and lower than the chloroquinoline analog's TPSA, due to the different position of the nitrogen lone pair [1]. This subtle alteration influences passive membrane permeability, making the target compound more suitable for designing CNS-penetrant candidates.

Physicochemical properties Drug-likeness Lead optimization

High-Value Application Scenarios for 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride


Synthesis of Dual PIM-1/2 Kinase Inhibitors with Pro-Apoptotic Activity

Based on evidence that derivatives of this scaffold are potent competitive and non-competitive PIM-1 inhibitors capable of inducing >66% apoptosis and activating caspase 3/7 [1], this compound is the optimal starting point for oncology programs targeting hematological and solid tumors. Its use ensures the synthesized library retains the regio-specific geometry required for dual kinase engagement and downstream cell death induction an outcome that would be uncertain with a 2-pyridin-2-yl or 2-pyridin-4-yl scaffold.

Discovery of Next-Generation EGFR-Tyrosine Kinase Inhibitors

In the synthesis of 4-substituted quinazoline/quinoline EGFR inhibitors, this compound provides direct access to the pyridin-3-yl pharmacophore critical for wild-type EGFR inhibition at sub-micromolar potency (IC50 = 0.096 µM) [1]. Procurement of this specific intermediate is crucial for research groups aiming to build upon the established SAR that shows its superiority over compounds derived from alternative pyridine isomers in achieving high-affinity EGFR binding and cellular efficacy [1].

CNS Penetration-Focused Lead Optimization via Controlled Physicochemical Properties

The compound's computed topological polar surface area (TPSA) is differentiated from its regioisomers [1], directly impacting its passive membrane permeability. This makes the 2-pyridin-3-yl intermediate uniquely suited for designing CNS-penetrant kinase inhibitors from the outset of a lead optimization program. By selecting this intermediate, medicinal chemists can establish a physicochemical baseline that is more favorable for crossing the blood-brain barrier compared to using 2-pyridin-4-yl or 2-chloroquinoline alternatives [1].

Large-Scale Production of HCV NS5B Inhibitor Intermediates

Validated by a patented industrial process for bromo-substituted quinolines, this compound class is a key intermediate for synthesizing agents targeting the Hepatitis C virus (HCV) [2]. Procuring the 6-bromo-2-pyridin-3-yl variant is a direct application of this patented methodology, specifically for creating HCV NS5B inhibitors that utilize the 6-bromo handle for cross-coupling diversification, a step not feasible with dehalogenated analogs.

Quote Request

Request a Quote for 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.